2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile
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Overview
Description
2-(2-Methoxyethyl)bicyclo[221]heptane-2-carbonitrile is a bicyclic compound with a unique structure that includes a nitrile group and a methoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves the cycloaddition reactions of suitable precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The nitrile group can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane, 2-methyl-: This compound has a similar bicyclic structure but lacks the nitrile and methoxyethyl groups.
2-Methoxybicyclo[2.2.1]heptane: Similar in structure but without the nitrile group.
Uniqueness
2-(2-Methoxyethyl)bicyclo[221]heptane-2-carbonitrile is unique due to the presence of both the nitrile and methoxyethyl groups, which confer distinct chemical properties and reactivity
Biological Activity
2-(2-Methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic compound with significant structural features that may influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.
The compound's molecular formula is C10H15NO2, with a molecular weight of 181.23 g/mol. The structural characteristics include a bicyclo[2.2.1]heptane framework, which contributes to its unique chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H15NO2 |
Molecular Weight | 181.23 g/mol |
IUPAC Name | 2-(2-methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |
InChI Key | UXSBNSZWLNJWBK-UHFFFAOYSA-N |
The biological activity of this compound is thought to involve several mechanisms:
- Interaction with Enzymes : The compound may interact with various enzymes, potentially influencing metabolic pathways.
- Genotoxic Effects : Similar compounds have shown genotoxic effects in bacterial models, suggesting that this compound might also induce DNA damage through oxidative stress mechanisms, as seen in studies involving related bicyclic compounds .
- Oxidative Stress Response : The generation of reactive oxygen species (ROS) upon oxidation of the compound can lead to cellular stress responses, which are critical in understanding its toxicity profile .
Case Studies and Research Findings
Research has indicated significant biological implications for compounds structurally related to this compound:
-
Genotoxicity Studies : A study on 2,2'-bis(bicyclo[2.2.1]heptane) demonstrated that it induces a bacterial SOS response without exhibiting alkylating effects, indicating a potential for DNA damage through oxidative pathways . This suggests that similar mechanisms could be at play with this compound.
- Experimental Setup : The study utilized Escherichia coli lux-biosensors to measure luminescence as an indicator of cellular stress and DNA damage.
- Findings : The compound induced significant luminescence changes, correlating with increased oxidative stress and DNA damage.
Applications in Research
The unique structure of this compound makes it a valuable candidate for various research applications:
- Synthetic Chemistry : It serves as a building block for synthesizing more complex organic molecules.
- Biological Pathway Studies : Its potential interactions with biological macromolecules can be explored to understand metabolic pathways and enzyme functions.
- Toxicology : Investigating its genotoxic effects can contribute to understanding the safety profiles of bicyclic compounds in pharmaceuticals.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2-methoxyethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-13-5-4-11(8-12)7-9-2-3-10(11)6-9/h9-10H,2-7H2,1H3 |
InChI Key |
XWVSTZXXWYNGIS-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CC2CCC1C2)C#N |
Origin of Product |
United States |
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